The compound can be classified as a halogenated hydrazide, which falls under the broader category of hydrazines. Its molecular formula is C7H7BrI N2O, indicating it contains carbon, hydrogen, bromine, iodine, nitrogen, and oxygen. The presence of multiple halogens makes it a candidate for various synthetic applications.
The synthesis of 5-Bromo-2-iodobenzohydrazide typically involves several steps:
The yield and purity can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time.
5-Bromo-2-iodobenzohydrazide can participate in various chemical reactions:
These reactions highlight the versatility of 5-Bromo-2-iodobenzohydrazide in organic synthesis.
The mechanism of action for compounds like 5-Bromo-2-iodobenzohydrazide often involves:
Understanding these mechanisms is crucial for predicting reactivity and optimizing synthetic pathways.
The physical properties of 5-Bromo-2-iodobenzohydrazide include:
Chemical properties include its reactivity towards nucleophiles due to the electrophilic nature of the halogenated benzene ring.
5-Bromo-2-iodobenzohydrazide has potential applications in:
The hydrazide-hydrazone functional group (–CO–NH–N=CH–) represents a privileged scaffold in medicinal chemistry due to its structural versatility and diverse pharmacological profiles. This moiety enables efficient Schiff base formation with carbonyl compounds, yielding derivatives with tailored biological properties. Hydrazide-hydrazones demonstrate remarkable antimicrobial potency against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 1.95–31.25 mg/L against Bacillus subtilis [2]. Their anticancer potential is evidenced by activity against human colon cancer and endometrial cancer cell lines, with IC50 values reaching 6.78–8.88 μM [2]. Additionally, these scaffolds show antiglycation activity in diabetic complication models, where specific derivatives inhibit advanced glycation end products (AGEs) with IC50 values of 216.52–748.71 µM, outperforming standard rutin (IC50 = 294.46 µM) [8]. The pharmacophore's adaptability allows for strategic modifications: (1) Aryl group variations modulate electronic properties, (2) Hydrazone linkage geometry influences target binding, and (3) Halogenation enhances membrane penetration and target affinity. This versatility positions hydrazide-hydrazones as molecular platforms for developing multitargeting agents against globally threatening diseases, particularly amid rising antimicrobial resistance [2] [6].
Table 1: Bioactive Hydrazide-Hydrazone Derivatives
Core Structure | Biological Activity | Potency | Reference |
---|---|---|---|
3,5-Diiodosalicylic hydrazones | Dual antimicrobial/cytotoxic | MIC: 13-16 mg/L (Gram+) | [2] |
4-Methoxybenzoylhydrazones | Antiglycation | IC50: 216.52 µM | [8] |
Quinoxaline-hydrazide hybrids | Antimycobacterial | Not specified | [6] |
Pyridine-bis(hydrazide-hydrazones | Anticancer (colon/endometrial) | IC50: 6.78–8.88 μM | [2] |
Halogenated benzohydrazides evolved from early non-halogenated prototypes like benzohydrazide (CAS 613-94-5), initially employed as synthetic intermediates for heterocyclic systems. The strategic incorporation of halogens—particularly iodine and bromine—emerged as a pivotal advancement in the 2000s, driven by halogen bonding's role in enhancing target affinity. Key developments include:
Table 2: Evolution of Halogenated Benzohydrazides
Era | Representative Compounds | Structural Features | Applications |
---|---|---|---|
1980–2000 | Benzohydrazide (no halogens) | Unsubstituted aryl core | Heterocyclic synthesis |
2000–2010 | 2-Iodobenzohydrazides | Mono-iodinated ortho to carbonyl | Antimicrobial lead discovery |
2010–Present | 5-Bromo-2-iodobenzohydrazide | Ortho-iodo, meta-bromo | Dual cytotoxic/antimicrobial |
The 5-bromo-2-iodo substitution pattern in benzohydrazides delivers synergistic advantages through steric, electronic, and biomolecular interaction mechanisms:
Table 3: Halogen Contributions to Molecular Properties
Property | Iodine Contribution | Bromine Contribution | Combined Effect |
---|---|---|---|
Lipophilicity (Log P) | +1.8–2.2 | +0.9–1.3 | Optimal Log P = 3.5–4.0 |
Halogen Bond Strength | -15 to -20 kJ/mol (strong) | -5 to -10 kJ/mol (moderate) | Dual-point biomolecular anchor |
Steric Volume | 39 ų (large van der Waals radius) | 27 ų | Complementary pocket filling |
The strategic halogen placement in 5-bromo-2-iodobenzohydrazide creates a multimodal pharmacophore, establishing it as a versatile precursor for antimicrobial and anticancer agents addressing urgent therapeutic challenges.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: